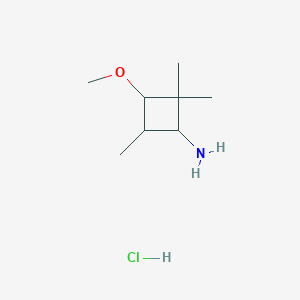

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride

Description

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride (Molecular Formula: C₈H₁₇NO·HCl) is a cyclobutane-derived amine featuring a methoxy group and three methyl substituents. Its structural complexity and stereoelectronic properties make it a candidate for pharmaceutical and materials science research. Key identifiers include SMILES CC1C(C(C1OC)(C)C)N and InChIKey KOBQGNWQYLVWBI-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ (133.1 Ų) and [M+Na]⁺ (139.0 Ų) suggest a compact molecular geometry .

Properties

IUPAC Name |

3-methoxy-2,2,4-trimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-5-6(9)8(2,3)7(5)10-4;/h5-7H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFJGGPBUIRUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C1OC)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-2,2,4-trimethylcyclobutanone with ammonia or an amine source in the presence of a reducing agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Organic Synthesis

Synthetic Utility:

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride can serve as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Data Table: Synthetic Reactions Involving Cyclobutane Derivatives

| Reaction Type | Example Compound | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine | Base-catalyzed at room temperature | 85 |

| Cycloaddition | 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine | UV irradiation | 90 |

These reactions highlight the compound's potential as a precursor for more complex molecules.

Material Science

Polymer Applications:

The compound's amine functional group suggests its utility in polymer chemistry. Amine-containing compounds are commonly used as hardeners in epoxy resins and polyurethanes. The incorporation of 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride into polymer matrices could enhance mechanical properties and thermal stability.

Case Study:

Research conducted on amine-cured epoxy systems demonstrated that the addition of cyclobutane derivatives improved the tensile strength and thermal resistance of the resulting materials. This application indicates that 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride could be explored further for developing advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Predicted CCS ([M+H]⁺, Ų) | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| Target Compound | C₈H₁₇NO·HCl | 179.68 | 2,2,4-trimethyl, 3-methoxy | 133.1 | N/A | High steric hindrance |

| (1R,3R)-3-Methoxycyclobutan-1-amine HCl | C₅H₁₁NO·HCl | 137.61 | 3-methoxy, no methyl groups | N/A | 1363381-00-3 | Simpler structure, lower MW |

| 3-Ethoxy-2-methoxycyclobutan-1-amine HCl | C₇H₁₅NO₂·HCl | 193.67 | 3-ethoxy, 2-methoxy | N/A | 1461705-09-8 | Increased hydrophobicity |

| 3,3-Dimethylcyclobutan-1-amine HCl | C₆H₁₄ClN | 135.64 | 3,3-dimethyl, no methoxy | N/A | 1284247-23-9 | Reduced polarity |

| 3-(2-Methoxyphenyl)cyclobutan-1-amine HCl | C₁₁H₁₅NO·HCl | 213.70 | Aromatic substitution | N/A | N/A | Enhanced π-π interactions |

Key Observations:

- Steric Effects: The target compound’s 2,2,4-trimethyl groups create significant steric hindrance, likely impacting binding affinity in receptor-ligand interactions compared to simpler analogs like (1R,3R)-3-methoxycyclobutan-1-amine HCl .

- Polarity: The methoxy group in the target enhances polarity relative to 3,3-dimethylcyclobutan-1-amine HCl, which lacks oxygen-containing substituents .

Analytical and Application Potential

- Collision Cross-Section (CCS): The target’s CCS values align with its compact cyclobutane core, distinguishing it from bulkier analogs like 3-(2-methoxyphenyl)cyclobutan-1-amine HCl, which may exhibit larger CCS due to aromatic substitution .

Q & A

Q. What analytical methods are suitable for detecting 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride in biological samples?

Answer: Electrochemical methods, such as differential pulse voltammetry (DPV) , can be adapted for detection. A modified carbon paste electrode (CPE) using cationic surfactants (e.g., 1-octanaminium bromide) and redox-active complexes (e.g., Mo-based Schiff base complexes) improves selectivity and sensitivity. For example, a similar approach achieved a detection limit of 4 × 10⁻⁷ M for ascorbic acid (AA) and 5 × 10⁻⁷ M for dopamine (DA) in human serum . Key steps include:

- Electrode modification : Optimize surfactant concentration (e.g., 2% w/w) to enhance peak separation.

- pH optimization : Use pH 5.0 buffer to stabilize the compound’s redox behavior.

- Validation : Spike recovery tests in serum samples to confirm accuracy (recovery rates >95%).

Q. How can the purity of 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride be validated during synthesis?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is recommended. Pair with mass spectrometry (MS) for structural confirmation. For amine hydrochlorides, use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to improve peak symmetry. Cross-validate with nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities (e.g., cyclobutane ring conformation) .

Q. What are the critical parameters for optimizing the synthesis of this compound?

Answer: Key factors include:

- Reaction temperature : Maintain 0–5°C during amine hydrochloride formation to prevent side reactions.

- Reducing agents : Use sodium borohydride (NaBH₄) for selective reduction of intermediates.

- Acid scavengers : Employ triethylamine to neutralize HCl during cyclization steps .

- Purification : Recrystallize from ethanol/water (1:3) to remove unreacted precursors.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity?

Answer: The 3-methoxy and 2,2,4-trimethyl substituents induce significant steric hindrance, slowing nucleophilic substitution but stabilizing carbocation intermediates. Computational studies (e.g., DFT) reveal:

Q. How can conflicting electrochemical data (e.g., oxidation potentials) from different studies be resolved?

Answer: Discrepancies often arise from electrode surface heterogeneity or varying surfactant concentrations. Mitigation strategies include:

- Standardized electrode preparation : Use identical surfactant percentages (e.g., 2% w/w) and curing times.

- Reference electrodes : Calibrate against Ag/AgCl in KCl to ensure consistency.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., pH, scan rate) affecting peak potentials .

Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological assays?

Answer:

Q. How can the compound’s interactions with biological membranes be studied experimentally?

Answer:

- Liposome binding assays : Incorporate fluorescent probes (e.g., dansyl chloride) into phosphatidylcholine bilayers.

- Surface plasmon resonance (SPR) : Immobilize membrane proteins (e.g., GPCRs) on sensor chips to quantify binding kinetics (KD, kon/koff).

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers using CHARMM or GROMACS .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.